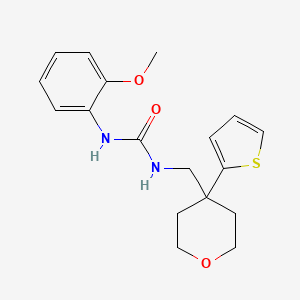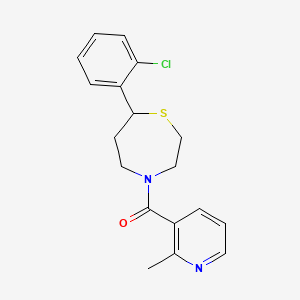
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazepane derivative and has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the calcium signaling pathway. The modulation of these pathways leads to the analgesic and antidepressant effects observed with the use of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone are primarily related to its binding to the sigma-1 receptor. The activation of this receptor leads to the modulation of various signaling pathways, including the calcium signaling pathway. This modulation results in the observed analgesic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone in lab experiments is its specificity for the sigma-1 receptor. This specificity allows for the targeting of this receptor and the modulation of its signaling pathways. However, one limitation of using this compound is its potential toxicity, which can affect the results of lab experiments.
未来方向
There are several future directions for the use of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone in scientific research. One such direction is the exploration of its potential as a treatment for neuropathic pain. Another direction is the investigation of its effects on other physiological processes, including addiction and neurodegenerative diseases. Additionally, the development of more specific and less toxic analogs of this compound is an area of future research.
Conclusion:
In conclusion, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a thiazepane derivative that has potential applications in scientific research. Its specificity for the sigma-1 receptor allows for the modulation of various signaling pathways, resulting in analgesic and antidepressant effects. While there are limitations to its use in lab experiments, there are several future directions for its exploration as a treatment for various physiological processes.
合成方法
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone has been achieved through various methods. One such method involves the reaction of 2-chlorophenyl isothiocyanate with 2-methyl-3-pyridylamine in the presence of triethylamine in dichloromethane. The resulting compound is then treated with acetic anhydride to obtain the final product.
科学研究应用
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone has been found to have potential applications in scientific research. One such application is its use as a ligand for the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and addiction. The binding of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone to the sigma-1 receptor has been found to have analgesic and antidepressant effects.
属性
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-13-14(6-4-9-20-13)18(22)21-10-8-17(23-12-11-21)15-5-2-3-7-16(15)19/h2-7,9,17H,8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHPHRQPREHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)

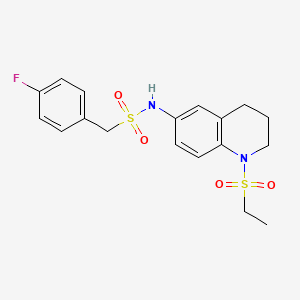
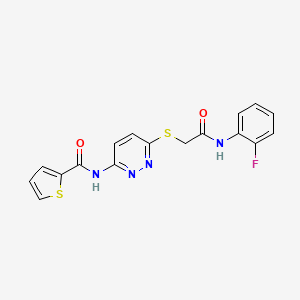
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
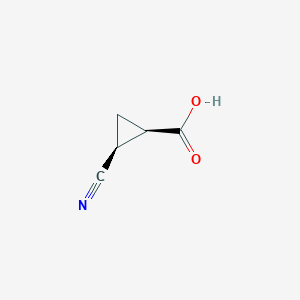
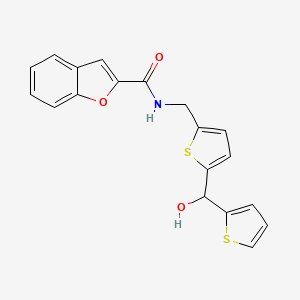



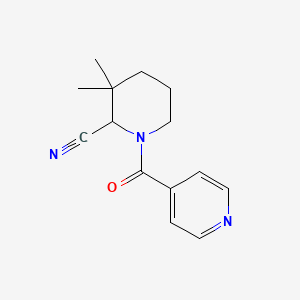
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
